The synthesis of Sibofimloc involves complex organic chemistry techniques tailored to produce a small molecule with high specificity for FimH. While detailed synthetic pathways are proprietary, the general approach includes:
Sibofimloc has a molecular formula of and a molecular weight of approximately 649.69 g/mol. The structure features multiple stereocenters, indicating its potential for stereoisomerism. The absolute stereochemistry is defined but unspecified in detail in public databases. The compound's design focuses on maximizing interaction with FimH while minimizing systemic effects .
Sibofimloc engages primarily in non-covalent interactions with its target, FimH, which is an adhesin found on certain pathogenic bacteria. The key reactions include:
The mechanism of action of Sibofimloc involves:
Sibofimloc exhibits several notable physical and chemical properties:
The compound shows minimal systemic absorption, which is crucial for its intended therapeutic application .
Sibofimloc is primarily being developed as a treatment for Crohn's disease. Its unique mechanism of action positions it as a potential alternative or adjunct therapy for managing this condition by targeting specific bacterial interactions that contribute to inflammation. Current clinical trials are assessing its efficacy and safety profile in patients suffering from active Crohn's disease, with early results suggesting promising outcomes .
FimH is a mannose-binding adhesin located at the tip of type 1 pili in Escherichia coli and other Enterobacteriaceae. This virulence factor enables bacteria to adhere to intestinal epithelial cells by binding to glycosylated host receptors such as CEACAM6 (carcinoembryonic antigen-related cell adhesion molecule 6) and TLR4 (Toll-like receptor 4). In Crohn’s disease (CD), the ileal mucosa abnormally overexpresses CEACAM6, creating binding sites for FimH-expressing bacteria [3] [8]. The FimH-TLR4 interaction triggers pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) independently of LPS, establishing a chronic inflammatory loop [6]. Crucially, FimH-mediated adhesion facilitates biofilm formation and bacterial encroachment, disrupting intestinal barrier function by weakening tight junctions—a pathological hallmark of CD [3] [4].
Mechanism | Biological Consequence | Reference |
---|---|---|
CEACAM6 binding | Enhanced bacterial adhesion to ileal epithelium | [8] |
TLR4 activation | TNF-α, IL-6, and IL-8 production | [6] |
Biofilm formation | Mucosal colonization and barrier disruption | [4] |
Tight junction dysregulation | Increased intestinal permeability | [3] |
Sibofimloc (TAK-018) is an orally administered, gut-restricted small molecule designed as a high-affinity FimH antagonist. Its first-in-class status derives from a unique anti-virulence mechanism: By competitively inhibiting FimH-mediated bacterial adhesion, it disarms pathogenic bacteria without bactericidal effects, thereby preserving commensal microbiota integrity [2] [6]. Pharmacokinetic studies in active CD patients demonstrate minimal systemic absorption, with >99% drug retention in the gastrointestinal tract—ideal for localized action [1].
Phase 1b clinical data reveal compelling biomarker modulation:
Property | Characteristic | Significance |
---|---|---|
Mechanism | FimH blocker | Prevents bacterial adhesion |
Pharmacokinetics | Gut-restricted (<1% systemic absorption) | Minimizes off-target effects |
Microbiome impact | Non-bactericidal | Preserves microbial diversity |
Biomarker effects | Reduces IL-6, TNF-α, calprotectin | Correlates with anti-inflammatory activity |
AIEC strains are critically implicated in CD pathogenesis, with meta-analyses showing 40-50% prevalence in ileal mucosal biopsies from CD patients versus <10% in healthy controls [4] [6]. These pathobionts exhibit three pathogenic traits:
Genomic studies identify AIEC-specific virulence adaptations, including:
Therapeutic strategies eliminating AIEC show clinical relevance: Patients with AIEC-positive ileal mucosa exhibit 6-fold higher endoscopic recurrence rates post-resection than AIEC-negative patients [8]. Sibofimloc disrupts this pathophysiological loop by blocking the initial adhesion step, preventing downstream inflammation without broad microbiome disruption—a limitation of antibiotics or immunomodulators [2] [6].
AIEC Trait | Role in CD Pathogenesis | Sibofimloc’s Action |
---|---|---|
FimH-mediated adhesion | Ileal colonization and biofilm formation | Competitive inhibition of FimH |
Epithelial invasion | Tight junction disruption, barrier dysfunction | Prevents bacterial encroachment |
Intramacrophagic replication | Chronic TNF-α production, granuloma formation | Reduces macrophage infiltration |
CEACAM6 dependency | Niche exploitation in CD mucosa | Blocks FimH-CEACAM6 interaction |
Table 4: Compound Nomenclature for Sibofimloc
Nomenclature Type | Designation |
---|---|
IUPAC Name | Not disclosed in literature |
Code Name | TAK-018 |
Generic Name | Sibofimloc |
Developer | Enterome/Takeda |
Note: Chemical structure details are excluded as per source restrictions.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9